![molecular formula C15H19NO2 B14400536 Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate CAS No. 87698-93-9](/img/structure/B14400536.png)
Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate is a chemical compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to an ethyl ester group through a prop-2-enoate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate typically involves the reaction of 2-(pyrrolidin-1-yl)benzaldehyde with ethyl acrylate under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of 2-(pyrrolidin-1-yl)benzaldehyde reacts with the active methylene group of ethyl acrylate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoate moiety to a single bond, forming saturated esters.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated esters.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity to these targets, while the phenyl and ester groups contribute to the overall molecular stability and reactivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(pyrrolidin-1-yl)but-2-enoate
- 3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one
- 3-Methyl-4-(2-(pyrrolidin-1-yl)ethoxy)benzoic acid hydrochloride
Uniqueness
Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate is unique due to its specific structural arrangement, which combines the pyrrolidine ring with a phenyl group and an ethyl ester moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
87698-93-9 |
|---|---|
Formule moléculaire |
C15H19NO2 |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
ethyl 3-(2-pyrrolidin-1-ylphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H19NO2/c1-2-18-15(17)10-9-13-7-3-4-8-14(13)16-11-5-6-12-16/h3-4,7-10H,2,5-6,11-12H2,1H3 |
Clé InChI |
MWSJDMHNLIFNBP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC1=CC=CC=C1N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


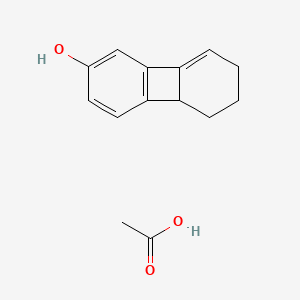

methanone](/img/structure/B14400474.png)
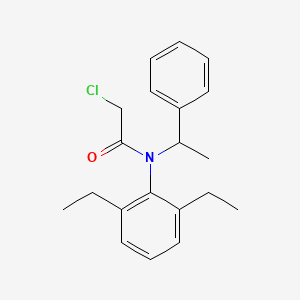
![N'-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14400478.png)
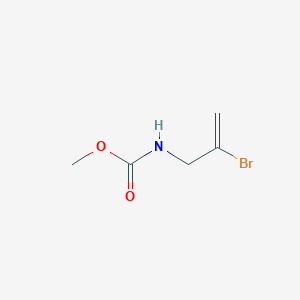
![2,2,4,4-Tetramethyl-5-[(2-methylprop-2-en-1-yl)oxy]cyclopentan-1-one](/img/structure/B14400504.png)
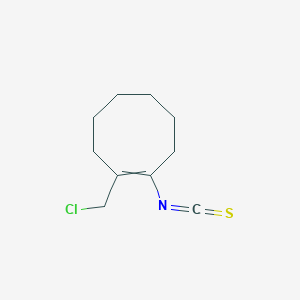
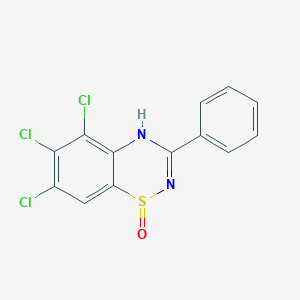
![2-{[2-Bromo-4-(2-ethoxyethoxy)phenoxy]methyl}oxirane](/img/structure/B14400526.png)
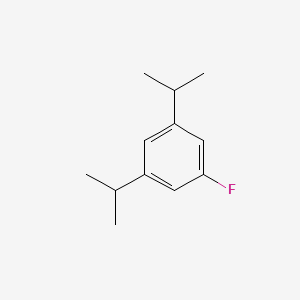
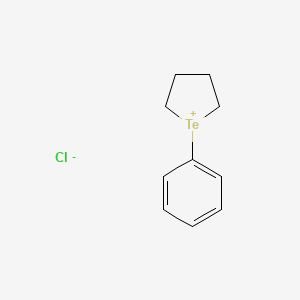
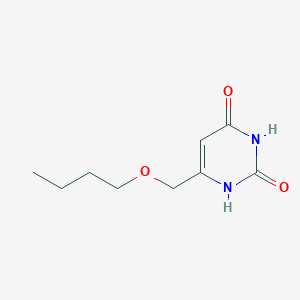
![(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14400540.png)
